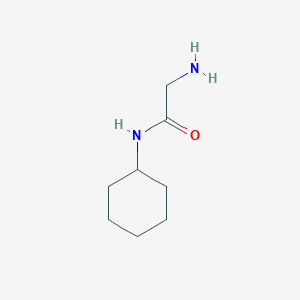

2-氨基-N-环己基乙酰胺

描述

The compound 2-amino-N-cyclohexylacetamide is a chemical entity that can be associated with various pharmacological activities. While the provided papers do not directly discuss 2-amino-N-cyclohexylacetamide, they do provide insights into related compounds and their synthesis, molecular structures, and potential applications in medicinal chemistry. For instance, the synthesis of N-(4-amino-2-butynyl)acetamide derivatives shows the potential for inhibitory activity on detrusor contraction, which could be relevant for the treatment of overactive detrusor conditions .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired products. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, 2-amino-(N-D-ribosyl)acetamide 5'-phosphate is prepared from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate by condensation with the mixed anhydride of N-(benzyloxy-carbonyl)glycine, followed by phosphorylation and removal of protecting groups .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for its stability and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups and to build complex structures. The use of organocatalysts like cyclohexylamine for the synthesis of 2-amino-4H-chromene derivatives demonstrates the importance of catalysts in facilitating multicomponent reactions . Additionally, photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides shows the diversity of reactions that can be employed to construct heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of electron-withdrawing or electron-donating groups can affect the regioselectivity and speed of cyclization reactions . The antimicrobial activity of synthesized heterocycles utilizing 2-cyano-N-arylacetamide also highlights the relationship between chemical structure and biological activity .

科学研究应用

合成和生物活性

2-氨基-N-环己基乙酰胺是一种在有机和生物有机化学中用作构建块的结构显著化合物。其衍生物,特别是碳环β-氨基酸,由于在天然产物和抗生素中的作用而受到关注。这些化合物是β-内酰胺和其他生物活性化合物的关键前体,表现出抗真菌、抗菌和镇痛活性(Kiss & Fülöp, 2014)。

化学合成和药物化学

2-氨基-N-环己基乙酰胺用作各种杂环化合物的合成前体。它在新型含氮杂环化合物的合成中起着重要作用,如亚胺香豆素、噻唑、二氢吡啶和咪唑或苯并咪唑。这些化合物因其对各种细菌和真菌菌株的抗菌特性而受到研究(Ewies & Abdelsalaam, 2020)。

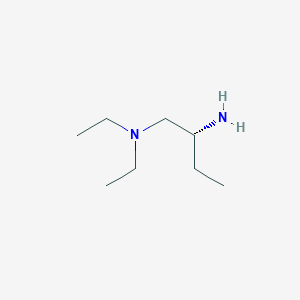

催化和不对称合成

该化合物在催化中发挥作用,特别是在异硫脲催化的不对称合成中。它参与了β-内酰胺和β-氨基酯的形成,有助于开发具有高对映选择性和对映控制的药理学相关结构(Smith et al., 2014)。

高级有机合成技术

2-氨基-N-环己基乙酰胺被用于高级有机合成方法,如Ugi四组分缩合。这个过程对于创建像2,5-二酮哌嗪和1,5-二取代四唑这样的复杂分子至关重要,这些分子在制药行业中具有重要意义(Marcaccini & Torroba, 2007)。

安全和危害

属性

IUPAC Name |

2-amino-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLOXQXPTSLRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexylacetamide | |

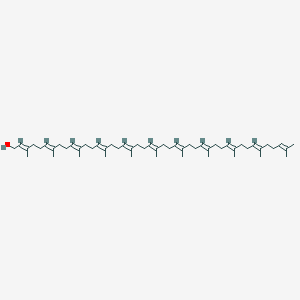

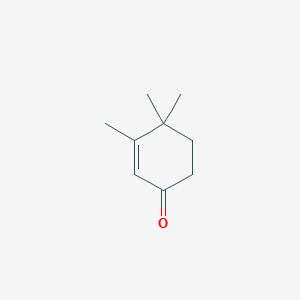

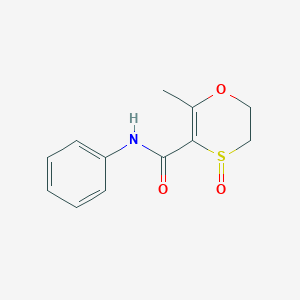

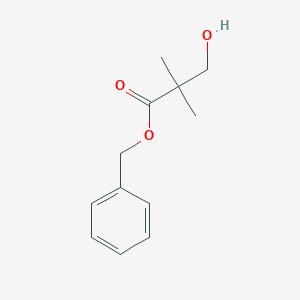

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)